2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
Description
This compound is a sulfonamide-acetamide hybrid featuring a 2,6-dimethylmorpholine moiety, an indole ring, and a methyl-phenylacetamide group. Its structural complexity arises from the integration of a sulfonyl bridge linking the indole and acetamide subunits, while the morpholine ring is substituted with two methyl groups at the 2- and 6-positions.
Properties
IUPAC Name |
2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-18-13-28(14-19(2)33-18)24(29)16-27-15-23(21-11-7-8-12-22(21)27)34(31,32)17-25(30)26(3)20-9-5-4-6-10-20/h4-12,15,18-19H,13-14,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXJQPKBBBZAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide typically involves multiple steps
Indole Derivative Preparation: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Morpholine Derivatives: 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Shares a 2-oxomorpholin core but lacks the indole-sulfonyl linkage. Instead, it incorporates an acetyl group and isopropylphenyl substituents. 2-({1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide (): Differs in morpholine substitution (non-methylated) and acetamide group (trifluoromethylphenyl vs. methyl-phenyl).
- Indole-Sulfonamide Derivatives :
Physicochemical Properties
*Calculated based on molecular formula.
Spectroscopic Characterization
NMR Profiles :
- The target compound’s ¹H NMR would likely show indole aromatic protons (δ 7.0–7.7 ppm), morpholine methyl groups (δ 1.2–1.5 ppm), and acetamide methyl signals (δ 2.1–3.5 ppm), comparable to analogues in .
- ’s trifluoromethyl group would produce distinct ¹⁹F NMR signals, absent in the target compound .
Mass Spectrometry :
Biological Activity
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide, a complex organic compound, features a morpholine ring, an indole moiety, and a sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name of the compound is:
| Property | Details |
|---|---|
| CAS Number | 894024-04-5 |
| Molecular Formula | C25H29N3O5S |
| Molecular Weight | 469.58 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group may play a crucial role in modulating the activity of these targets, potentially leading to therapeutic effects.
Anticancer Properties
Research indicates that compounds with indole structures exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that at concentrations of 50 µM, the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspases .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be effective in managing inflammatory diseases .
Enzyme Inhibition
Studies have explored the compound's potential as an enzyme inhibitor. It has shown inhibitory effects on various enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of certain proteases which are crucial for cancer progression .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against a panel of cancer cell lines. The results indicated an IC50 value of approximately 15 µM against prostate cancer cells, highlighting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
Another significant study assessed the anti-inflammatory effects in vivo using a mouse model of acute inflammation. Mice treated with 20 mg/kg of the compound showed reduced paw edema and lower levels of inflammatory markers compared to control groups .
Research Findings Summary
Q & A
Basic: What are the standard synthetic routes for this compound, and what critical steps ensure successful yield?
Answer:
The synthesis involves multi-step reactions, including acetylation and sulfonylation. A key protocol involves:
- Acetylation : Reacting intermediates with acetyl chloride in the presence of Na₂CO₃ in CH₂Cl₂, followed by overnight stirring. Excess reagents and sequential additions improve yields (e.g., 58% yield achieved via two rounds of acetyl chloride addition) .
- Purification : Gradient silica gel chromatography (MeOH/CH₂Cl₂) and recrystallization (ethyl acetate) are critical for isolating the pure product.
- Key Characterization : ESI/APCI(+) mass spectrometry (e.g., m/z 347 [M+H]⁺) and ¹H/¹³C NMR (e.g., δ 7.69 ppm for indole protons) confirm structural integrity .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Analyze proton environments (e.g., indole protons at δ 7.69 ppm, morpholine methyl groups at δ 1.50/1.37 ppm) and carbonyl carbons (e.g., 169.8 ppm for acetamide) .
- Mass Spectrometry : ESI/APCI(+) identifies molecular ion peaks and adducts (e.g., m/z 369 [M+Na]⁺) .
- FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
Advanced: How can acetylation step yields be optimized in morpholine-acetamide derivatives?
Answer:
- Stoichiometric Adjustments : Use 1.5–2.0 equivalents of acetyl chloride to drive the reaction to completion .
- Reaction Monitoring : Thin-layer chromatography (TLC) with CH₂Cl₂/MeOH (92:8) identifies intermediates and side products.
- Temperature Control : Maintain room temperature to avoid decomposition; prolonged stirring (≥12 hours) improves conversion .
Advanced: How to resolve discrepancies between experimental and computational NMR data?
Answer:
- Solvent Effects : Simulate NMR shifts using solvent-specific parameters (e.g., CDCl₃ vs. DMSO-d₆) to match experimental conditions .
- Conformational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model rotamers influencing chemical shifts .
- Validation : Cross-check with HSQC/HMBC to assign ambiguous peaks (e.g., overlapping morpholine signals) .
Advanced: How to design control experiments for identifying side reactions?
Answer:
- Isolation of Intermediates : Quench reactions at hourly intervals and analyze intermediates via LC-MS to track byproduct formation .
- Competitive Reactions : Compare yields under varied conditions (e.g., Na₂CO₃ vs. Et₃N as bases) to assess reagent compatibility.
- Mass Balance Analysis : Quantify unreacted starting materials (e.g., residual indole via UV-Vis at 280 nm) .
Basic: What purification strategies are effective for sulfonamide-containing intermediates?
Answer:
- Chromatography : Use silica gel with CH₂Cl₂/MeOH gradients (0–8% MeOH) to separate polar sulfonamide byproducts .
- Recrystallization : Ethyl acetate or ethanol/water mixtures enhance crystalline purity (>98% by HPLC) .
Advanced: How to assess the impact of morpholine substituents on reactivity?
Answer:
- Steric Effects : Compare 2,6-dimethylmorpholine derivatives with unsubstituted analogs (e.g., monitor reaction rates via TLC).
- Electronic Effects : Use Hammett plots to correlate substituent σ-values with acetylation yields .
- X-ray Crystallography : Resolve crystal structures to confirm steric hindrance from dimethyl groups .
Advanced: What computational tools predict biological activity or stability?
Answer:
- ADMET Prediction : Use SwissADME to estimate permeability (e.g., LogP ~3.5) and cytochrome P450 interactions .
- Molecular Dynamics : Simulate aqueous solubility via Desmond (e.g., solvation free energy of sulfonamide groups) .
Basic: How to validate synthetic intermediates with conflicting spectral data?
Answer:
- 2D NMR : HSQC/HMBC correlations resolve overlapping signals (e.g., morpholine methyl vs. acetamide CH₃) .
- High-Resolution MS : Confirm exact mass (±5 ppm) to rule out isobaric impurities .
Advanced: What strategies mitigate sulfonamide hydrolysis during storage?
Answer:
- pH Control : Store compounds in anhydrous conditions (e.g., desiccated at −20°C) to prevent acid/base hydrolysis.
- Stability Studies : Use accelerated degradation (40°C/75% RH for 4 weeks) with HPLC monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
